1,2,3,4-Tetrahydro-2-methyl-5H-pyrido(4,3-b)indole-8-carboxylic acid hydrazide hydrochloride
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Overview
Description
1,2,3,4-Tetrahydro-2-methyl-5H-pyrido(4,3-b)indole-8-carboxylic acid hydrazide hydrochloride is a complex organic compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and their biological activities . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydro-2-methyl-5H-pyrido(4,3-b)indole-8-carboxylic acid hydrazide hydrochloride typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of hydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of acetic acid and hydrochloric acid under reflux . Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
1,2,3,4-Tetrahydro-2-methyl-5H-pyrido(4,3-b)indole-8-carboxylic acid hydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-2-methyl-5H-pyrido(4,3-b)indole-8-carboxylic acid hydrazide hydrochloride involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells . The exact molecular pathways involved may include the inhibition of specific enzymes or receptors critical for cell growth and survival.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- 1,2,3,4-Tetrahydro-1-methyl-β-carboline-3-carboxylic acid
- 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido(3,4-b)indole-3-carboxylic acid
These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of 1,2,3,4-Tetrahydro-2-methyl-5H-pyrido(4,3-b)indole-8-carboxylic acid hydrazide hydrochloride lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
Properties
CAS No. |
40431-47-8 |
---|---|
Molecular Formula |
C13H17ClN4O |
Molecular Weight |
280.75 g/mol |
IUPAC Name |
2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carbohydrazide;hydrochloride |
InChI |
InChI=1S/C13H16N4O.ClH/c1-17-5-4-12-10(7-17)9-6-8(13(18)16-14)2-3-11(9)15-12;/h2-3,6,15H,4-5,7,14H2,1H3,(H,16,18);1H |
InChI Key |
KCLOKJGLYIPHEP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)NN.Cl |
Origin of Product |
United States |
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